2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(1-naphthalen-2-yloxyethyl)-1,3,4-oxadiazole
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Overview
Description
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(1-naphthalen-2-yloxyethyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(1-naphthalen-2-yloxyethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-formyl-1,2-oxazole, under acidic or basic conditions.
Formation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Naphthalene Moiety: The naphthalene moiety can be introduced through a nucleophilic substitution reaction, where the naphthalen-2-yloxyethyl group is attached to the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(1-naphthalen-2-yloxyethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents, such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(1-naphthalen-2-yloxyethyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(1-naphthalen-2-yloxyethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(1-phenylethyl)-1,3,4-oxadiazole
- 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(1-benzyl-2-yloxyethyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(1-naphthalen-2-yloxyethyl)-1,3,4-oxadiazole lies in its specific combination of oxazole and naphthalene moieties, which may confer distinct biological activities and chemical properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-(1-naphthalen-2-yloxyethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-12-18(13(2)26-23-12)11-19-21-22-20(25-19)14(3)24-17-9-8-15-6-4-5-7-16(15)10-17/h4-10,14H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLKGMSLXHBEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN=C(O2)C(C)OC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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